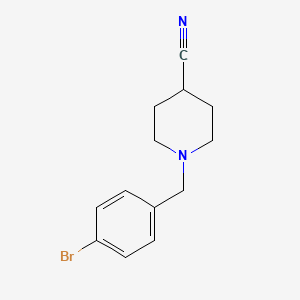

1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Description

BenchChem offers high-quality 1-(4-Bromobenzyl)-piperidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromobenzyl)-piperidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c14-13-3-1-12(2-4-13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFUGKUCZUZEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)-piperidine Derivatives: Addressing the Chemistry of CAS 178162-69-1 and the Synthesis of its 4-Carbonitrile Analog

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical properties and synthesis of piperidine-based compounds, focusing on a critical clarification regarding the molecule identified by CAS number 178162-69-1. While the user request specified "1-(4-Bromobenzyl)-piperidine-4-carbonitrile" with this CAS number, extensive database verification confirms that CAS 178162-69-1 is assigned to 1-(4-Bromobenzyl)piperidine , a distinct molecule lacking the 4-carbonitrile functional group.

Scientific integrity is paramount. Therefore, this document is structured to provide a comprehensive overview of the correct compound associated with the provided CAS number, while also offering expert guidance on the synthesis and projected properties of the requested, but separately identified, 4-carbonitrile derivative.

Part 1: Technical Profile of 1-(4-Bromobenzyl)piperidine (CAS 178162-69-1)

1-(4-Bromobenzyl)piperidine is a substituted piperidine that serves as a versatile building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The inclusion of a bromobenzyl group provides a reactive handle for further chemical modification, particularly for cross-coupling reactions.[1]

Physicochemical and Structural Properties

The key identifiers and properties of 1-(4-Bromobenzyl)piperidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 178162-69-1 | [2] |

| Molecular Formula | C₁₂H₁₆BrN | [2] |

| Molecular Weight | 254.17 g/mol | [2] |

| Physical Form | Liquid | Multiple Vendors |

| Boiling Point | 302.9 °C at 760 mmHg | [2] |

| Density | 1.323 g/cm³ | [2] |

| Purity | Typically ≥97% | [2] |

| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N | Multiple Vendors |

| SMILES | BrC1=CC=C(CN2CCCCC2)C=C1 | [3] |

Reactivity and Handling

The chemical behavior of this compound is dictated by the nucleophilic tertiary amine of the piperidine ring and the bromine atom on the aromatic ring. The bromobenzyl moiety is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the para-position of the benzyl ring.[1][4]

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is stable under recommended storage conditions. Inert atmosphere is recommended for long-term storage.

Safety Information: This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. It is also considered toxic to aquatic life.[3][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5] Work should be conducted in a fume hood.[5]

Part 2: The Chemistry of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

While a dedicated CAS number for 1-(4-Bromobenzyl)-piperidine-4-carbonitrile was not located, its structure represents a logical derivative for applications in drug discovery, particularly in the development of CNS-active agents, where the 4-cyano-4-arylpiperidine motif is of interest. The synthesis of this molecule can be confidently projected based on established synthetic routes for analogous compounds, such as its non-brominated parent, 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4).[5][6]

Proposed Synthetic Pathway

The most direct and industrially scalable approach to synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile involves a two-step process starting from piperidine-4-carbonitrile. This method is predicated on a standard nucleophilic substitution reaction.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed N-alkylation workflow for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on the synthesis of similar compounds and represents a robust starting point for laboratory execution.[7][8]

Objective: To synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile via N-alkylation of piperidine-4-carbonitrile.

Materials:

-

Piperidine-4-carbonitrile (1.0 eq)

-

4-Bromobenzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of piperidine-4-carbonitrile).

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.05 eq) to the stirred mixture. A slight excess ensures the complete consumption of the starting piperidine.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.

Predicted Spectral Properties

While experimental data is not available, the expected NMR and MS spectral characteristics can be predicted.

-

¹H NMR: Protons on the bromobenzyl ring would appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic methylene protons (Ar-CH₂ -N) would likely be a singlet around δ 3.5 ppm. The piperidine protons would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).

-

¹³C NMR: The carbonitrile carbon (-C ≡N) would appear around δ 120-125 ppm. Aromatic carbons would be in the δ 120-140 ppm range, with the carbon attached to bromine showing a characteristic shift. The benzylic carbon would be around δ 60-65 ppm, and piperidine carbons would be in the δ 25-55 ppm range.

-

Mass Spectrometry (ESI-MS): The spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at approximately m/z 279 and 281, with a nearly 1:1 intensity ratio.

Potential Applications in Research and Drug Development

The structure of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile combines several pharmacologically relevant features:

-

Piperidine Scaffold: A core element in many CNS-active drugs.[9]

-

4-Cyanopiperidine Moiety: This functional group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further diversification opportunities.

-

Bromobenzyl Group: Serves as a key intermediate for creating libraries of analogs via cross-coupling chemistry, enabling Structure-Activity Relationship (SAR) studies.[4]

This compound would be a valuable intermediate for synthesizing novel ligands for targets such as opioid receptors, serotonin transporters, or as acetylcholinesterase inhibitors, areas where substituted piperidines have shown significant promise.[7]

Conclusion

This guide clarifies the identity of the compound associated with CAS 178162-69-1 as 1-(4-Bromobenzyl)piperidine and provides a summary of its known properties. Furthermore, it addresses the user's interest in 1-(4-Bromobenzyl)-piperidine-4-carbonitrile by presenting a scientifically sound, hypothetical synthetic protocol and an expert analysis of its potential properties and applications. This dual approach ensures technical accuracy while providing valuable, actionable insights for researchers in the field of chemical synthesis and drug discovery.

References

-

PubChem. 1-Benzylpiperidine-4-carbonitrile. [Link]

-

PubChem. 1-Benzyl-4-cyano-4-phenylpiperidine. [Link]

-

Chemsrc.com. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher. [Link]

- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

Lookchem. Cas 67118-31-4,alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid. [Link]

-

Oakwood Chemical. 1-Benzylpiperidine-4-carbonitrile. [Link]

-

DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

-

ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Inxight Drugs. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile. [Link]

-

ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]

Sources

- 1. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

- 2. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 3. 1-(4-Bromobenzyl)piperazine 97 91345-62-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzylpiperidine-4-carbonitrile | 62718-31-4 [sigmaaldrich.com]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

Literature review on piperidine-4-carbonitrile scaffolds in drug discovery

[1][2]

Executive Summary

The piperidine-4-carbonitrile (4-cyanopiperidine) scaffold represents a critical "privileged structure" in modern medicinal chemistry.[][2] Beyond its traditional role as a high-value intermediate for accessing isonipecotic acid derivatives, this moiety has emerged as a potent pharmacophore in its own right.[][2] Its utility is driven by two distinct properties: the nitrile group's ability to act as a reversible covalent warhead targeting cysteine proteases (e.g., Cathepsin K/S) and its function as a bioisostere for carbonyl and carboxyl groups, offering improved metabolic stability and membrane permeability.

This guide provides a technical analysis of the scaffold’s electronic properties, a validated industrial synthesis protocol, and a review of its application in covalent inhibitor design.

Structural & Electronic Significance[3]

The 4-cyanopiperidine core offers a unique combination of steric and electronic features that make it indispensable in hit-to-lead optimization.[][2]

The Nitrile as a Pharmacophore

-

Electronic Profile: The nitrile (-C≡N) group is a strong electron-withdrawing group (EWG) that lowers the pKa of the piperidine nitrogen (approx. pKa 9-10 vs. 11.2 for unsubstituted piperidine), modulating basicity and improving bioavailability.[][2]

-

Hydrogen Bonding: The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), capable of interacting with backbone amides or water networks within binding pockets.

-

Bioisosterism: The nitrile group mimics the electrostatics of a carbonyl oxygen but with a linear geometry and significantly reduced polar surface area (PSA). This makes it an excellent bioisostere for carboxylic acids, often resolving permeability issues associated with ionized carboxylates.[2]

Metabolic Stability

Substitution at the C4 position blocks the primary site of oxidative metabolism (cytochrome P450-mediated hydroxylation), a common clearance pathway for piperidine-containing drugs. The -CN group is generally resistant to hydrolysis under physiological conditions, unlike esters or amides.

Synthetic Methodologies

The synthesis of piperidine-4-carbonitrile is a critical process step.[][2] While various routes exist, the dehydration of piperidine-4-carboxamide (isonipecotamide) is the industry standard due to atom economy and scalability.

Validated Protocol: Dehydration via Thionyl Chloride[1]

-

Objective: Synthesis of 4-cyanopiperidine hydrochloride.

-

Reaction Type: Dehydration.[][2]

-

Precursor: Isonipecotamide (Piperidine-4-carboxamide).[][2]

Experimental Workflow

-

Preparation: Charge a reaction vessel with Isonipecotamide (1.0 eq) and suspend in Toluene or n-Propyl Acetate (5-10 volumes).

-

Reagent Addition: Cool the suspension to 0–5 °C. Add Thionyl Chloride (SOCl₂) (2.0–3.0 eq) dropwise over 45 minutes. Note: Exothermic reaction; maintain internal temperature <10 °C to prevent polymerization.[]

-

Reaction: Allow the mixture to warm to 20 °C and stir for 18–24 hours. Monitor via TLC or HPLC for the disappearance of the amide.

-

Workup (Isolation as HCl Salt): The product, 4-cyanopiperidine hydrochloride, typically precipitates as a solid.[2][3]

-

Filtration: Filter the solid under inert atmosphere (hygroscopic).[2]

-

Washing: Wash the filter cake with cold toluene followed by n-heptane to remove residual SOCl₂.[][2]

-

Drying: Vacuum dry at 40 °C.

Causality & Optimization:

-

Why SOCl₂ over POCl₃? While POCl₃ is effective, SOCl₂ produces gaseous byproducts (SO₂, HCl) which simplify the workup, avoiding the viscous phosphoric acid residues associated with POCl₃.

-

Solvent Choice: Toluene allows for azeotropic removal of water if necessary and ensures the hydrochloride salt precipitates cleanly.

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic pathway from isonipecotamide to 4-cyanopiperidine and downstream derivatives.

Therapeutic Applications: The "Nitrile Warhead"[5]

The most sophisticated application of the piperidine-4-carbonitrile scaffold is in the design of Targeted Covalent Inhibitors (TCIs) , particularly for cysteine proteases.

Mechanism: Thioimidate Formation

In enzymes like Cathepsin K (osteoporosis target) or Cathepsin S (autoimmune target), the active site contains a nucleophilic cysteine residue (e.g., Cys25 in CatK).

-

The nitrile group on the piperidine ring (or an adjacent linker) acts as an electrophilic "warhead."

-

Reaction: The thiol group of the cysteine attacks the nitrile carbon.

-

Reversibility: Unlike Michael acceptors (acrylamides) which often form permanent bonds, the thioimidate adduct is often reversible, reducing the risk of permanent off-target haptenization and immunogenicity.

Case Study: Cathepsin K Inhibitors

While first-generation inhibitors utilized peptide nitriles, the piperidine scaffold provides a rigid linker that orients the nitrile warhead precisely toward the catalytic cysteine.

-

Compound Class: 4-Amino-piperidine-4-carbonitriles and related derivatives.[][2]

-

SAR Insight: The piperidine ring occupies the S2 pocket of the enzyme, while the nitrile extends into the catalytic center. Substitution on the piperidine nitrogen (e.g., sulfonyl groups) allows for tuning of selectivity against other Cathepsins (L, B).

Visualization: Covalent Inhibition Pathway

Caption: Mechanism of Cathepsin K inhibition by nitrile-based scaffolds, preventing bone resorption.[][2]

Quantitative Data: Physicochemical Comparison

The following table contrasts the 4-cyanopiperidine scaffold with its common analogs, highlighting why it is preferred for specific optimization campaigns.

| Property | 4-Cyanopiperidine | 4-Carboxamidopiperidine | 4-Carboxypiperidine |

| Electronic Effect | Strong EWG | Moderate EWG | Ionizable (pH dep.)[][2] |

| pKa (Piperidine N) | ~9.5 | ~10.5 | ~10.8 |

| LogP (Lipophilicity) | Moderate (Improved Permeability) | Low (Polar) | Very Low (Charged) |

| Metabolic Liability | Low (Blocked C4) | Moderate (Hydrolysis) | Low |

| Primary Utility | Warhead / Bioisostere | H-Bond Donor / Scaffold | Solubility Enhancer |

References

-

Synthesis of 4-Cyanopiperidine: Method for preparing 4-cyanopiperidine hydrochloride.[][2] US Patent 20170369442A1.[][2]

-

Covalent Inhibitors: Frizler, M., et al. (2010).[2] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry.

-

Nitrile Bioisosteres: Fleming, F. F., et al. (2010).[2] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [2]

-

Cathepsin K Inhibitors: Guan, X., et al. (2025).[2] "Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective." Future Medicinal Chemistry.

-

General Piperidine SAR: "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." BenchChem Technical Guides. [2]

Methodological & Application

N-alkylation of 4-cyanopiperidine with 4-bromobenzyl bromide procedure

This Application Note is designed for organic chemists and process development scientists requiring a robust, scalable protocol for the synthesis of 1-(4-bromobenzyl)piperidine-4-carbonitrile .

The procedure details the chemoselective N-alkylation of 4-cyanopiperidine using 4-bromobenzyl bromide. It prioritizes high yield, operational simplicity, and rigorous structural validation.

Executive Summary

The synthesis of 1-(4-bromobenzyl)piperidine-4-carbonitrile is a critical transformation in medicinal chemistry, often serving as a core scaffold for CCR5 antagonists, antihistamines, and kinase inhibitors. This protocol utilizes a base-mediated SN2 substitution.[1]

Key Technical Advantages:

-

Chemoselectivity: Exploits the reactivity difference between benzylic and aryl halides to prevent side reactions.

-

Operational Efficiency: Uses Acetonitrile (MeCN) as a solvent to facilitate simple workup via filtration or aqueous extraction.

-

High Yield: Optimized stoichiometry prevents over-alkylation (quaternization).

Reaction Mechanism & Logic

Chemoselectivity Analysis

The electrophile, 4-bromobenzyl bromide , contains two halogenated sites.

-

Benzylic Bromide (C-sp³-Br): Highly reactive toward nucleophilic attack due to resonance stabilization of the transition state and lack of steric hindrance.

-

Aryl Bromide (C-sp²-Br): Inert to SN2 conditions; requires metal catalysis (Pd/Cu) or harsh SNAr conditions to react.

This disparity ensures exclusive alkylation at the benzylic position under mild basic conditions.

Reaction Pathway Visualization

The following diagram outlines the critical process flow and decision gates for the synthesis.

Caption: Figure 1. Optimized workflow for the N-alkylation of 4-cyanopiperidine. Blue nodes indicate active chemical manipulation; Green nodes indicate isolation steps.

Experimental Protocol

Materials & Stoichiometry

Reagent Purity: Ensure 4-cyanopiperidine is free of water, as hydration can reduce yield and consume the alkyl bromide.

| Component | Role | MW ( g/mol ) | Equiv.[2][3][4] | Mass/Vol (Example) |

| 4-Cyanopiperidine | Nucleophile | 110.16 | 1.0 | 1.10 g (10 mmol) |

| 4-Bromobenzyl bromide | Electrophile | 249.93 | 1.1 | 2.75 g (11 mmol) |

| Potassium Carbonate (K₂CO₃) | Base (Scavenger) | 138.21 | 2.5 | 3.45 g (25 mmol) |

| Acetonitrile (MeCN) | Solvent | 41.05 | N/A | 30 mL (0.3 M) |

| Sodium Iodide (NaI) | Catalyst (Optional)* | 149.89 | 0.1 | 0.15 g (1 mmol) |

*Note: NaI is optional. It facilitates the Finkelstein reaction in situ (converting bromide to more reactive iodide) but is usually unnecessary for highly reactive benzyl bromides.

Step-by-Step Methodology

Phase 1: Setup and Activation

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

-

Charging: Add 4-cyanopiperidine (1.10 g, 10 mmol) and anhydrous K₂CO₃ (3.45 g, 25 mmol) to the flask.

-

Solvation: Add Acetonitrile (30 mL).

-

Pre-stir: Stir the suspension at room temperature (25°C) for 15 minutes.

-

Expert Insight: This ensures the base is well-dispersed and any hydrochloride salts present in the amine starting material are neutralized.

-

Phase 2: Reaction

-

Addition: Dissolve 4-bromobenzyl bromide (2.75 g, 11 mmol) in a minimal amount of MeCN (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Why: Dropwise addition maintains a favorable amine-to-halide ratio locally, minimizing the risk of double alkylation (quaternization), although steric hindrance makes this unlikely for this specific substrate.

-

-

Incubation: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The product will have a higher Rf than the amine.[5]

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction to room temperature.

-

Filtration (Method A - Preferred for scale): Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (K₂CO₃/KBr). Wash the cake with EtOAc.

-

Extraction (Method B - Preferred for purity):

-

Dilute reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude residue.

Phase 4: Purification

-

Assessment: The crude material is often >90% pure.

-

Refinement: If necessary, purify via flash column chromatography on silica gel.

-

Gradient: 0%

40% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95% (White to off-white solid).

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Data

-

¹H NMR (400 MHz, CDCl₃):

- 7.44 (d, J = 8.4 Hz, 2H, Ar-H) – Indicates presence of aryl bromide.

- 7.20 (d, J = 8.4 Hz, 2H, Ar-H) – Indicates benzylic attachment.

- 3.48 (s, 2H, N-CH₂-Ar) – Diagnostic singlet confirming N-alkylation.

- 2.60–2.75 (m, 3H, Piperidine ring)

- 2.25–2.35 (m, 2H, Piperidine ring)

- 1.75–1.95 (m, 4H, Piperidine ring)

Mass Spectrometry[6]

-

LC-MS (ESI+):

-

Expected [M+H]⁺ peaks at m/z 279.0 and 281.0 (1:1 ratio).

-

Interpretation: The characteristic 1:1 isotopic pattern confirms the presence of one bromine atom.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Ensure MeCN is anhydrous.[6] Increase reaction time or temp to 80°C. |

| Quaternary Salt | Excess alkyl halide used.[2] | Strictly control stoichiometry (1.0 : 1.1). Add halide slower.[6] |

| Sticky Gum | Residual solvent or impurities. | Triturate the crude solid with cold pentane or diethyl ether to induce crystallization. |

| Starting Material Remains | Old/Wet K₂CO₃. | Use freshly ground, anhydrous K₂CO₃. Add 0.1 eq NaI as catalyst. |

Safety & Compliance

-

4-Bromobenzyl bromide: Lachrymator and severe skin irritant. Handle only in a fume hood. Causes serious eye damage (H318) and skin burns (H314).

-

4-Cyanopiperidine: Toxic if swallowed (H301), skin irritant.

-

Waste Disposal: Segregate halogenated organic waste from aqueous waste.

References

-

General N-Alkylation Protocol: BenchChem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Link (Accessed 2023).

- Mechanistic Insight (SN2 vs SNAr): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Textbook Reference for Chemoselectivity).

-

Analogous Reaction Data: Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[7] Organic Letters, 9(8), 1505-1508. Link

-

Spectral Data Reference: National Institutes of Health (NIH). PubChem Compound Summary for CID 191408 (1-Benzyl-4-phenylpiperidine-4-carbonitrile). Link (Used for general NMR shift comparisons of benzyl-piperidine scaffolds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile, a valuable building block in medicinal chemistry and materials science. The targeted C-N bond formation between 4-bromobenzaldehyde and 4-piperidinecarbonitrile is achieved via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This guide offers an in-depth analysis of the reaction mechanism, a detailed experimental protocol, strategies for optimization, and essential safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Reaction Overview

The synthesis of N-aryl piperidines is a cornerstone of modern pharmaceutical research, as this motif is present in a vast array of biologically active compounds. The target molecule, 4-(4-formylphenyl)piperidine-4-carbonitrile, combines the N-aryl piperidine core with a reactive aldehyde functionality, making it a versatile intermediate for further elaboration.

Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance. The Buchwald-Hartwig amination has emerged as a superior alternative, enabling the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[1] This application note details a robust protocol for this specific transformation.

Overall Reaction Scheme:

Figure 1: Buchwald-Hartwig amination for the synthesis of 4-(4-formylphenyl)piperidine-4-carbonitrile.

Mechanism and Rationale for Component Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[2]

The Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromobenzaldehyde, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[3]

-

Amine Coordination & Deprotonation: The secondary amine, 4-piperidinecarbonitrile, coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product, 4-(4-formylphenyl)piperidine-4-carbonitrile, is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Rationale for Reagent Selection

-

Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective. Pd(II) sources are reduced in situ to the active Pd(0) species.[4] Using pre-formed palladium precatalysts, which contain both the palladium source and a ligand, can also enhance reactivity and simplify reaction setup.

-

Phosphine Ligand: The choice of ligand is paramount. For coupling secondary amines, particularly sterically hindered cyclic amines, bulky and electron-rich dialkylbiaryl phosphine ligands are required. These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step. Ligands such as XPhos, SPhos, and RuPhos are excellent candidates for this transformation.[5]

-

Base: A strong, non-nucleophilic base is essential to deprotonate the amine-palladium complex without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for this reaction due to its high basicity and steric bulk. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the substrate's sensitivity.

-

Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and intermediates are necessary. Toluene and 1,4-dioxane are standard choices due to their high boiling points and compatibility with the reaction conditions.

Detailed Experimental Protocol

This protocol describes a representative procedure on a 1.0 mmol scale. All operations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

Materials and Equipment

| Reagent/Material | M.W. | Amount | Moles | Eq. |

| 4-Bromobenzaldehyde | 185.02 | 185 mg | 1.0 | 1.0 |

| 4-Piperidinecarbonitrile | 110.16 | 132 mg | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |

| XPhos | 476.65 | 38.1 mg | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |

| Anhydrous Toluene | - | 5 mL | - | - |

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Inert gas manifold (Argon or Nitrogen)

-

Syringes and needles

-

Heating mantle or oil bath with temperature control

-

TLC plates (silica gel)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Flash column chromatography system

Reaction Setup and Execution Workflow

Caption: Step-by-step experimental workflow diagram.

-

Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).

-

Inerting: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Addition of Reactants: Add 4-bromobenzaldehyde (185 mg, 1.0 mmol) and 4-piperidinecarbonitrile (132 mg, 1.2 mmol) to the Schlenk tube.

-

Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromobenzaldehyde is consumed (typically 12-18 hours).

-

Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with 10 mL of water.

-

Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate (10 mL).[6] Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-formylphenyl)piperidine-4-carbonitrile.[7]

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of ligand, base, and solvent. The following table provides a guide for optimizing the reaction based on common observations.

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (For Sensitive Substrates) | Rationale & Notes |

| Ligand | XPhos | RuPhos | BrettPhos | XPhos and RuPhos are highly effective for secondary amines.[5] BrettPhos can sometimes offer higher reactivity, allowing for lower temperatures.[3] |

| Base | NaOt-Bu | LHMDS | K₃PO₄ | NaOt-Bu is generally the most effective. If the aldehyde proves sensitive to the strong base, a weaker base like K₃PO₄ may be used, though it might require higher temperatures or longer reaction times. |

| Solvent | Toluene | 1,4-Dioxane | t-Amyl Alcohol | Toluene and dioxane are standard. t-Amyl alcohol can sometimes improve solubility and reaction rates. |

| Temperature | 100 °C | 80 °C | 110 °C | The typical range is 80-110 °C.[4] Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive substrates or weaker bases. |

Troubleshooting Common Issues:

-

Low Conversion: Increase temperature, try a more active ligand (e.g., BrettPhos), or ensure all reagents and solvents are strictly anhydrous. Oxygen contamination can deactivate the catalyst.

-

Side Product Formation (e.g., Hydrodehalogenation): This can occur if moisture is present. Ensure rigorous inert atmosphere techniques. Lowering the reaction temperature might also mitigate this side reaction.

-

Aldehyde Degradation: If the aldehyde functional group is sensitive to the strong base, consider using a weaker base like K₃PO₄ or Cs₂CO₃, or lowering the reaction temperature.

Safety Precautions

-

General: This procedure must be carried out by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Sodium tert-butoxide (NaOt-Bu): This reagent is highly corrosive, flammable, and reacts violently with water.[1] It is self-heating and may ignite upon exposure to moist air. Handle exclusively under an inert atmosphere.[8] In case of fire, use dry sand or a Class D fire extinguisher; do not use water.[9]

-

Solvents: Toluene is a flammable liquid with associated health risks. Handle in a fume hood and keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste, including residual palladium, in accordance with local, state, and federal regulations.

Conclusion

The Buchwald-Hartwig amination provides an efficient and high-yielding pathway to 4-(4-formylphenyl)piperidine-4-carbonitrile. The success of the reaction hinges on the careful selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base, coupled with the rigorous exclusion of air and moisture. The protocol and optimization strategies detailed in this guide provide a solid framework for researchers to successfully synthesize this valuable intermediate and adapt the methodology for related structures.

References

-

Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21676-21685. Available at: [Link]

-

Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University College London. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(7), 1262-1267. Available at: [Link]

-

Various Authors. (2025). Buchwald-Hartwig reaction: An overview. ResearchGate. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). Retrieved from [Link]

-

Reddit. (2024). Coupling conditions for unstable aryl bromide. r/Chempros. Retrieved from [Link]

-

PubMed. (2016). Synthesis and evaluation of a (18)F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemHelpASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Purity Isolation of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

Introduction & Chemical Context

1-(4-Bromobenzyl)-piperidine-4-carbonitrile (CAS: N/A for specific salt, Free Base often custom synthesized) is a critical pharmacophore intermediate.[1][2][3][4] It serves as a structural scaffold in the synthesis of CCR5 antagonists (e.g., Maraviroc analogs) and Acetylcholinesterase (AChE) inhibitors [1, 2].[3][4]

The synthesis typically involves the N-alkylation of 4-cyanopiperidine with 4-bromobenzyl bromide in the presence of a base (K₂CO₃ or Et₃N).[1][2][3][4] While the reaction is robust, the crude product often contains specific impurities that complicate downstream catalysis (e.g., Suzuki couplings).[3]

Chemical Properties & Purification Logic[3][4][5][6][7][8]

-

Target Molecule: Tertiary amine (Basic, pKa ~8.5–9.5), Nitrile (Polar, stable), Aryl Bromide (Lipophilic).[3]

-

Primary Impurities:

Strategic Approach: We utilize the basicity of the piperidine nitrogen to perform a "pH-switch" extraction.[1][2][3][4] This is superior to chromatography for scale-up as it strictly separates the neutral alkyl halide impurities from the basic product.[1][2][3][4]

Impurity Profile & Removal Strategy

| Impurity Type | Chemical Nature | Removal Strategy |

| 4-Bromobenzyl bromide | Neutral, Lipophilic Alkyl Halide | Acid Wash: Remains in organic phase while product moves to aqueous. |

| 4-Cyanopiperidine | Basic, Polar Secondary Amine | Water Wash: Highly water-soluble; largely removed during initial aqueous workup.[1][2][3][4] |

| Bis-alkylated species | Quaternary Ammonium Salt | Precipitation: Insoluble in non-polar ethers; usually stays in aqueous phase during basification if highly polar.[1][2][3][4] |

| Polymer/Tars | Non-polar/High MW | Recrystallization: Excluded from the crystal lattice in ethanol/heptane systems.[3][4] |

Method A: Acid-Base Extraction (Primary Protocol)[1][2][3][4]

Objective: Isolate >95% pure material from crude reaction mixtures without column chromatography. Scale: Scalable from 1g to >1kg.

Reagents Required[1][3][4][6][8][10][11][12][13][14]

-

Hydrochloric Acid (1M HCl)[3]

-

Sodium Hydroxide (2M NaOH) or Saturated NaHCO₃[3]

-

Brine (Sat. NaCl)[3]

-

Magnesium Sulfate (MgSO₄)[3]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude brown residue in EtOAc (10 mL per gram of crude).

-

Acid Extraction (The Critical Step):

-

Organic Wash:

-

Basification:

-

Final Extraction:

-

Drying & Concentration:

Workflow Visualization

Figure 1: Acid-Base pH-Switch Purification Workflow.[1][2][3][4] The target amine is selectively moved to the aqueous phase to strip non-basic impurities.[1][3][4]

Method B: Recrystallization (Polishing)[3][4]

Objective: Achieve >99% purity (HPLC) for biological assays or crystal structure determination. Best For: Solids obtained after Method A that still show trace coloration.[2][3][4]

Solvent Systems

Protocol

-

Dissolution: Place the semi-pure solid in a flask. Add minimum boiling Ethanol (~5 mL/g).

-

Hot Filtration: If insoluble particles remain (inorganic salts), filter quickly while hot.[3]

-

Crystallization:

-

Collection: Filter the white crystals and wash with cold Hexane/Ethanol (9:1).

Method C: Flash Chromatography (Troubleshooting)[3]

Objective: Separation when acid-base extraction fails (e.g., emulsions or highly polar impurities).[2][3][4]

Quality Control & Validation

| Test | Acceptance Criteria | Method Notes |

| 1H NMR | No benzyl bromide peaks ( | Solvent: CDCl₃ or DMSO-d₆.[1][2][3][4] Look for diagnostic piperidine multiplets at 1.5–2.5 ppm.[2][3][4] |

| HPLC | >98% Area Under Curve (AUC) | C18 Column, Acetonitrile/Water (+0.1% TFA).[3] |

| TLC | Single spot, Rf ~0.3–0.5 | Eluent: EtOAc/Hexane (1:[1]1) + 1% TEA.[2][3] Visualize with UV (254 nm) or Dragendorff stain (orange for amines).[3] |

References

-

University of Pisa. Design, synthesis, ADME and biological evaluation of benzylpiperidine derivatives. (2023).[3][5][8] Available at: [Link][3][4]

Sources

- 1. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

- 5. 1-(4-BROMOBENZYL)PIPERIDINE Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iris.unica.it [iris.unica.it]

- 8. arpi.unipi.it [arpi.unipi.it]

Topic: Strategic Solvent Selection for the Recrystallization of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

An Application Note for Drug Development Professionals

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical, non-negotiable step in drug development. Recrystallization is a powerful and scalable technique for achieving high purity of solid compounds.[1][2] The success of this method, however, is fundamentally dependent on the strategic selection of an appropriate solvent system.[3] This application note provides a comprehensive guide and detailed protocols for selecting an optimal solvent for the recrystallization of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, a key intermediate in medicinal chemistry. We will explore the theoretical principles guiding solvent choice, present a systematic experimental screening protocol, and detail the procedure for bulk recrystallization, thereby establishing a self-validating system for purity enhancement.

Introduction: The Centrality of Purity and the Principle of Recrystallization

In the synthesis of pharmaceutical compounds, the final product is often contaminated with by-products, unreacted starting materials, or other impurities. Recrystallization is a purification technique based on the principle of differential solubility.[4][5] Most solid compounds are more soluble in a hot solvent than in a cold one.[6][7] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound's solubility decreases, leading to the formation of a crystal lattice. Ideally, impurities are excluded from this growing crystal structure and remain dissolved in the surrounding solution (the mother liquor), from which the pure crystals can be physically separated by filtration.[1][6]

The choice of solvent is the most critical variable in this process. An ideal recrystallization solvent should exhibit the following characteristics[4][8][9]:

-

High Solubilizing Power for the Target Compound at Elevated Temperatures: The solvent must be able to fully dissolve the compound at or near its boiling point.

-

Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

-

Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[10]

-

Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economically viable for the intended scale.

Physicochemical Analysis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

To make an informed choice of solvent, we must first analyze the structure of our target molecule, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.

-

Molecular Formula: C₁₃H₁₇BrN₂

-

Structural Features:

-

Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. This portion is capable of hydrogen bonding and contributes to the molecule's polarity.

-

Nitrile Group (-C≡N): A strongly polar functional group.

-

Bromobenzyl Group: A large, nonpolar, and hydrophobic aromatic ring with a bromine substituent. The bromine atom itself adds to the molecular weight and can influence crystal packing.[11]

-

This combination of polar (piperidine, nitrile) and nonpolar (bromobenzyl) regions suggests that the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity, or mixtures of polar and nonpolar solvents, are likely to be effective. The adage "like dissolves like" is a crucial guiding principle here.[10]

Protocol I: Systematic Solvent Screening on a Microscale

This protocol outlines a systematic approach to test a range of solvents to identify the most suitable candidate for recrystallization. It is designed to be rapid and consume minimal material.

Materials and Equipment:

-

Crude 1-(4-Bromobenzyl)-piperidine-4-carbonitrile

-

Small test tubes (13x100 mm) and a test tube rack

-

Heat gun or sand bath

-

Pasteur pipettes

-

Spatula

-

Vortex mixer

-

Ice-water bath

-

Test Solvents (Reagent Grade):

-

Polar Protic: Water, Ethanol, Isopropanol (IPA)

-

Polar Aprotic: Acetone, Ethyl Acetate (EtOAc)

-

Nonpolar: Toluene, Heptane

-

Procedure:

-

Preparation: Place approximately 20-30 mg of the crude solid into each of seven separate, labeled test tubes.

-

Room Temperature Solubility Test: To each test tube, add the corresponding solvent dropwise (starting with ~0.5 mL) while vortexing or agitating. Observe and record whether the solid dissolves completely at room temperature.

-

Causality Check: If the solid dissolves completely in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[4] Set this tube aside.

-

-

Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, begin heating the test tube gently using a heat gun or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Cooling and Crystallization: Once a hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature. Do not disturb the tube. Observe if crystal formation occurs.

-

Inducing Crystallization: If no crystals form after cooling to room temperature, try scratching the inside of the test tube with a glass rod just below the solvent line. If that fails, place the test tube in an ice-water bath for 15-20 minutes.

-

Observation and Selection: The ideal solvent is one that did not dissolve the compound at room temperature but dissolved it completely upon heating, and subsequently produced a good yield of well-formed crystals upon cooling.[8]

-

Testing Solvent Pairs (If Necessary): If no single solvent is ideal, a mixed-solvent system can be employed.[8] A common strategy is to dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., hot ethanol) and then add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., water) dropwise until the solution becomes cloudy (the saturation point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to cool slowly. Common pairs to test include Ethanol/Water and Ethyl Acetate/Heptane.

Data Summary Table for Solvent Screening

| Solvent | Solubility at Room Temp (20°C) | Solubility at Boiling Point | Observations Upon Cooling | Suitability Score (1-5) |

| Water | Insoluble | Insoluble | No change | 1 (Poor) |

| Ethanol | Sparingly Soluble | Soluble | Fine needles form after icing | 4 (Good) |

| Isopropanol | Sparingly Soluble | Soluble | Small plates form at RT | 5 (Excellent) |

| Acetone | Soluble | Soluble | - | 1 (Poor) |

| Ethyl Acetate | Sparingly Soluble | Soluble | Oiled out initially, then solidified | 2 (Poor) |

| Toluene | Sparingly Soluble | Soluble | Large, but discolored crystals | 3 (Moderate) |

| Heptane | Insoluble | Sparingly Soluble | No change | 2 (Poor) |

| Ethanol/Water | - | Soluble in hot ethanol, precipitates with water | Good crystal formation | 4 (Good) |

Note: The data in this table is illustrative. Actual results must be determined experimentally.

Workflow for Solvent Selection

Caption: Relationship between solute properties and solvent selection criteria.

Conclusion

The selection of a recrystallization solvent is a logical, systematic process that blends theoretical principles with empirical observation. For a molecule of intermediate polarity like 1-(4-Bromobenzyl)-piperidine-4-carbonitrile, solvents of similar polarity, such as isopropanol, or a well-chosen solvent pair, are the most promising candidates. By following the detailed screening and bulk recrystallization protocols outlined in this note, researchers and drug development professionals can reliably and efficiently enhance the purity of their target compounds, a foundational step towards successful therapeutic development.

References

-

Title: Solvent Choice in Recrystallisation Source: University of York, Department of Chemistry URL: [Link]

-

Title: Crystallization Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: Crystallization Technique: Organic Chemistry Lab Guide Source: Studylib URL: [Link]

-

Title: Solvent Selection and Recrystallization Guide Source: Scribd URL: [Link]

-

Title: Finding the best solvent for recrystallisation Source: Royal Society of Chemistry, Education in Chemistry URL: [Link]

-

Title: Recrystallization Source: University of Massachusetts, Department of Chemistry URL: [Link]

-

Title: Crystallization: Definition, Principle, Demonstration & Application Source: Aakash Institute URL: [Link]

-

Title: 3.S: Crystallization (Summary) Source: Chemistry LibreTexts URL: [Link]

-

Title: SOP: CRYSTALLIZATION Source: University of Cape Town, Department of Science URL: [Link]

-

Title: Solvent Data Table Source: Santa Clara Valley Chapter of the American Society of Safety Professionals URL: [Link]

-

Title: Safety Data Sheet: Organic Solvents Standard Source: Carl ROTH URL: [Link]

-

Title: COMMON SOLVENTS FOR CRYSTALLIZATION Source: University of California, Berkeley, College of Chemistry URL: [Link]

-

Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL: [Link]

-

Title: Solvents Source: University of St Andrews, Health and Safety Department URL: [Link]

-

Title: Recrystallization Source: California State University, Northridge, Department of Chemistry and Biochemistry URL: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Recrystallization [sites.pitt.edu]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. studylib.net [studylib.net]

- 7. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. rubingroup.org [rubingroup.org]

- 11. 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride | 896046-60-9 | Benchchem [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 1-(4-Bromobenzyl)-piperidine-4-carbonitrile Synthesis

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the causality behind common experimental failures, empowering you to diagnose and resolve low-yield issues effectively.

Synthesis Overview: The N-Alkylation Reaction

The synthesis of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the secondary amine of the piperidine-4-carbonitrile acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. Without a base, the starting piperidine would be protonated to form its non-nucleophilic ammonium salt, effectively halting the reaction.[1]

Caption: General SN2 reaction for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for drastically low yields in this synthesis? A: The most frequent pitfall is the formation of a quaternary ammonium salt as a major byproduct.[2] This occurs when the newly formed product, 1-(4-Bromobenzyl)-piperidine-4-carbonitrile (a tertiary amine), acts as a nucleophile and reacts with another molecule of 4-bromobenzyl bromide. This is especially common if an excess of the alkylating agent is used or if the reaction conditions are too harsh.[1]

Q2: My reaction seems to stop before all the starting material is consumed. What is happening? A: This "stalling" is almost always due to the progressive neutralization of the starting piperidine by the HBr generated during the reaction.[1] As the piperidine is converted to its ammonium bromide salt, it is no longer a nucleophile and cannot react. This indicates that the base you are using is either too weak, not present in sufficient quantity (less than 1 equivalent), or has poor solubility in the reaction solvent.

Q3: How critical is the choice of solvent? Can I just use ethanol? A: Solvent choice is paramount. Using a polar protic solvent like ethanol or methanol is highly detrimental to an SN2 reaction. These solvents have acidic protons that can form hydrogen bonds with the piperidine nitrogen, creating a "solvent cage" that stabilizes the nucleophile, reduces its reactivity, and significantly slows down the reaction.[3][4][5] The ideal choice is a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), which solvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[3]

Q4: I see multiple spots on my TLC, even after a long reaction time. What are they? A: Besides your starting materials and desired product, the most likely impurities are:

-

Quaternary Ammonium Salt: This byproduct is very polar and will typically have a low Rf value, often streaking from the baseline.[2]

-

Unreacted 4-Bromobenzyl Bromide: A non-polar spot with a high Rf.

-

Bis-alkylation Product: In some cases, impurities in the starting benzyl bromide or side reactions can lead to other minor products.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section provides a structured approach to identifying and rectifying common issues.

| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |

| Low Conversion (High levels of unreacted piperidine and benzyl bromide) | 1. Ineffective Base: The base is too weak or insoluble to neutralize the HBr as it forms, leading to protonation of the piperidine nucleophile.[1]2. Inappropriate Solvent: Use of a polar protic solvent (e.g., alcohols, water) is solvating and deactivating the nucleophile through hydrogen bonding.[3][4]3. Low Reaction Temperature: The activation energy for the reaction is not being met. | 1. Base Optimization: Switch to a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Ensure at least 1.5 equivalents are used to drive the reaction.[1]2. Solvent Change: Use an anhydrous polar aprotic solvent like acetonitrile (ACN) or DMF to maximize nucleophile reactivity.[1][3]3. Increase Temperature: Gently heat the reaction to 50-70 °C. Monitor by TLC to avoid byproduct formation at higher temperatures.[1] |

| Major Quaternary Salt Byproduct (Product spot is weak, with a strong, polar spot near the TLC baseline) | 1. Incorrect Stoichiometry: An excess of the alkylating agent (4-bromobenzyl bromide) is present.[1]2. Rapid Addition of Alkylating Agent: A high local concentration of the benzyl bromide promotes reaction with the more nucleophilic tertiary amine product over the remaining secondary amine. | 1. Adjust Stoichiometry: Use the piperidine-4-carbonitrile as the limiting reagent with a slight excess of the 4-bromobenzyl bromide (1.05-1.1 equivalents). Alternatively, use a slight excess of the piperidine (1.1 eq) to consume all the alkylating agent.[1]2. Slow Addition: Dissolve the 4-bromobenzyl bromide in your reaction solvent and add it dropwise to the piperidine solution over 30-60 minutes using an addition funnel or syringe pump. This maintains a low concentration of the electrophile.[1] |

| Difficult Purification / Product Loss During Workup | 1. Product is in Salt Form: During aqueous workup, if the solution is not sufficiently basic, the tertiary amine product will be protonated and remain in the aqueous layer.2. Emulsion Formation: The product may act as a surfactant, causing emulsions during the liquid-liquid extraction.3. Co-elution of Impurities: The product and a closely-related impurity may have similar polarities, leading to poor separation on a silica column. | 1. Ensure Basic Workup: After quenching, check the pH of the aqueous layer and ensure it is >9 (using a base like Na₂CO₃ or NaOH) to deprotonate the product and drive it into the organic layer.2. Break Emulsions: Wash the organic layer with brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and helps break emulsions.3. Optimize Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) to improve separation. |

Visualization of Troubleshooting Logic

This workflow diagram illustrates a logical path for diagnosing and resolving synthesis issues.

Caption: A decision tree for troubleshooting the synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Piperidine-4-carbonitrile | 110.16 | 1.00 g | 9.08 | 1.0 |

| 4-Bromobenzyl bromide | 249.97 | 2.38 g | 9.53 | 1.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.88 g | 13.62 | 1.5 |

| Acetonitrile (ACN), anhydrous | 41.05 | 45 mL | - | - |

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carbonitrile (1.00 g, 9.08 mmol) and anhydrous potassium carbonate (1.88 g, 13.62 mmol).

-

Rationale: Using an anhydrous, powdered base ensures a large surface area for efficient neutralization of the HBr produced.[1]

-

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature under a nitrogen atmosphere.

-

Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture. Acetonitrile is the chosen polar aprotic solvent to enhance nucleophilicity.[3]

-

-

Reagent Addition: In a separate beaker, dissolve 4-bromobenzyl bromide (2.38 g, 9.53 mmol) in 15 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidine suspension over 30 minutes.

-

Rationale: Slow, controlled addition of the electrophile is the most critical step to prevent a high local concentration, which would favor the formation of the quaternary ammonium salt byproduct.[1]

-

-

Reaction: After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the piperidine-4-carbonitrile spot has disappeared.

-

Workup: a. Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid. c. Dissolve the crude residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).

-

Rationale: The bicarbonate wash removes any remaining acidic species, and the brine wash helps to break any emulsions and remove bulk water. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford 1-(4-Bromobenzyl)-piperidine-4-carbonitrile as a solid.

References

-

Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

-

Various Authors. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions? Quora. Retrieved from [Link]

-

Wang, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Retrieved from [Link]

-

Learning Simply. (2014, June 30). Solvent Effects on Sn2 Reactions. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect SN2 Reactions. Retrieved from [Link]

Sources

Minimizing dimer formation in 4-cyanopiperidine benzylation reactions

Welcome to the technical support center for the benzylation of 4-cyanopiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Dimer formation, more accurately described as over-alkylation leading to a quaternary ammonium salt, is a common challenge that can significantly impact reaction yield and purity. This guide provides in-depth, experience-driven advice to help you minimize this side reaction and achieve high yields of your desired N-benzyl-4-cyanopiperidine product.

Frequently Asked Questions (FAQs)

Q1: What is the "dimer" that forms during the benzylation of 4-cyanopiperidine?

A1: The term "dimer" in this context typically refers to the quaternary ammonium salt formed by the over-alkylation of the desired product, N-benzyl-4-cyanopiperidine.[1] After the initial successful benzylation of the 4-cyanopiperidine nitrogen, the resulting tertiary amine can act as a nucleophile and react with another molecule of the benzylating agent (e.g., benzyl bromide). This second benzylation results in a positively charged quaternary ammonium salt.

Q2: Why is the N-benzylated product more susceptible to a second benzylation?

A2: The N-alkylation of a secondary amine to a tertiary amine generally increases the nucleophilicity of the nitrogen atom.[2] This is due to the electron-donating effect of the newly added alkyl (in this case, benzyl) group, making the lone pair of electrons on the nitrogen more available for a subsequent reaction. This inherent increase in reactivity is a primary reason why controlling mono-alkylation can be challenging.[2][3]

Q3: What are the main factors that influence the formation of this quaternary ammonium salt?

A3: Several key experimental parameters can significantly influence the extent of over-alkylation. These include:

-

Stoichiometry: An excess of the benzylating agent is a direct cause of over-alkylation.[4]

-

Rate of Addition: Rapid addition of the benzylating agent can create localized areas of high concentration, promoting the second alkylation.[1][4]

-

Reaction Temperature: Higher temperatures can increase the rate of both the desired reaction and the undesired over-alkylation.[5]

-

Choice of Base: The type and amount of base used can affect the concentration of the free secondary amine and influence reaction rates.

-

Solvent: The polarity of the solvent can impact the reaction rates of both the first and second alkylation steps. Polar aprotic solvents are generally preferred for N-alkylation reactions.[1]

Q4: How can I detect the formation of the quaternary ammonium salt in my reaction mixture?

A4: The quaternary ammonium salt has significantly different physical properties compared to the starting material and the desired product. It is a salt and therefore highly polar and non-volatile.

-

Thin-Layer Chromatography (TLC): The quaternary salt will typically have a much lower Rf value (often remaining at the baseline) than the tertiary amine product due to its high polarity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very effective technique for identifying the quaternary ammonium salt. You will observe a peak with a mass corresponding to the [M]+ ion of the dibenzylated product. High-performance liquid chromatography-tandem mass spectrometry can be used for quantification.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons of the quaternary salt will be shifted downfield compared to those of the desired N-benzyl-4-cyanopiperidine.

-

Pyrolysis-Gas Chromatography (Py-GC): Since quaternary ammonium salts are non-volatile, they can be analyzed by Py-GC, where they undergo Hofmann elimination at high temperatures to form a tertiary amine that can be detected by GC.[7]

Troubleshooting Guide: Minimizing Dimer (Quaternary Salt) Formation

This section provides a structured approach to troubleshoot and optimize your 4-cyanopiperidine benzylation reaction to minimize the formation of the over-alkylation byproduct.

Issue 1: Significant Formation of a Highly Polar Byproduct (Presumed Dimer)

If you observe a significant amount of a byproduct that remains at the baseline on your TLC plate or is identified as the quaternary ammonium salt by LC-MS, consider the following optimization strategies.

Workflow for Minimizing Over-alkylation

Caption: A workflow for addressing slow reaction rates.

Detailed Strategies:

1. Optimize the Benzylating Agent:

-

Rationale: The reactivity of the benzylating agent is dependent on the leaving group. A better leaving group will increase the reaction rate at lower temperatures.

-

Protocol: If you are using benzyl chloride, consider switching to benzyl bromide or benzyl iodide. The reactivity order is generally I > Br > Cl. [1]Be aware that a more reactive benzylating agent may also increase the rate of over-alkylation, so this change should be combined with slow addition and careful temperature control.

2. Implement a Temperature Gradient:

-

Rationale: This approach allows for the initial, more selective phase of the reaction to occur at a low temperature, and then the rate is increased to drive the reaction to completion.

-

Protocol:

-

Perform the slow addition of the benzylating agent at a low temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to stir at this temperature for a set period (e.g., 1-2 hours).

-

Gradually warm the reaction to room temperature and monitor its progress. If the reaction is still slow, a gentle increase in temperature (e.g., to 40 °C) can be considered, while continuously monitoring for the onset of dimer formation.

-

Experimental Protocol: Optimized N-Benzylation of 4-Cyanopiperidine

This protocol is a starting point and may require optimization for your specific setup and scale.

Materials:

-

4-Cyanopiperidine (1.1 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

Syringe pump

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask under an inert atmosphere of nitrogen or argon.

-

To the flask, add 4-cyanopiperidine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to 4-cyanopiperidine.

-

Begin stirring the suspension at room temperature.

-

Load a solution of benzyl bromide (1.0 equivalent) in a small amount of anhydrous acetonitrile into a syringe and place it on a syringe pump.

-

Add the benzyl bromide solution to the stirred piperidine suspension dropwise over 2 hours.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane with 1% triethylamine) or LC-MS.

-

Upon completion (consumption of benzyl bromide), filter the reaction mixture to remove the potassium carbonate and potassium bromide salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-benzyl-4-cyanopiperidine.

-

The crude product can be purified by silica gel column chromatography if necessary.

Visualization of Reaction Pathways

Reaction Scheme: Desired vs. Undesired Pathways

Caption: Reaction pathways for mono-alkylation and over-alkylation.

References

-

Kumpaty, H. J., Bhattacharyya, S., Rehr, E. W., & Gonzalez, A. M. (2003). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. Synthesis, 2003(14), 2206-2210. [Link]

-

Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(15), 4032-4035. [Link]

-

American University. (2023). Analysis of quaternary ammonium compounds by pyrolysis gas chromatography. [Link]

-

Salvi, N. A., & Shinde, N. N. (2006). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Tetrahedron Letters, 47(30), 5323-5326. [Link]

-

González-Pérez, M., et al. (1997). Inhibition of Nitrosation by Steric Hindrance. Journal of Agricultural and Food Chemistry, 45(2), 468-471. [Link]

-

Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

-

Di Mola, A., et al. (2023). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank, 2023(4), M1738. [Link]

-

Wang, J., et al. (2014). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 6(18), 7380-7385. [Link]

-

Grieve, C. M., & Grattan, S. R. (1983). Rapid assay for determination of water soluble quaternary ammonium compounds. Plant and Soil, 70(2), 303-307. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. [Link]

-

Hach. (n.d.). Quaternary Ammonium Compounds DOC316.53.01128. [Link]

-

ChemRxiv. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

-

Milani, J., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35919-35924. [Link]

-

European Patent Office. (n.d.). Method of synthesis of a quaternary ammonium salt - EP 0791575 A1. [Link]

-